molecular formula C14H23NO9 B015213 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate CAS No. 1328-73-0

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate

Cat. No.: B015213
CAS No.: 1328-73-0
M. Wt: 349.33 g/mol
InChI Key: FAVNNZSQALVSCE-MRDGAMQGSA-N
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Description

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO9 and its molecular weight is 349.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solubility Studies

  • Research on similar compounds, such as xylose, maltose monohydrate, and trehalose dihydrate, has explored their solubility in ethanol–water solutions. These studies are crucial for understanding the physical properties and potential applications of such compounds in various solvents (Gong et al., 2012).

Structural Analysis

  • Studies like those on β-d-Altrose, which shares structural similarities, have focused on determining the molecular conformation and intermolecular interactions. Such insights are vital for the potential design of drug molecules and understanding their interactions at a molecular level (Watanabe et al., 2009).

Synthetic Applications

  • The compound has potential use in the synthesis of complex molecular structures, such as C-linked disaccharide mimetics. These types of syntheses are critical for developing new pharmaceuticals and understanding carbohydrate-based molecular interactions (Harding et al., 2003).

Dendrimer Synthesis

  • Chiral dendrimers, which have been synthesized using similar compounds, hold potential in drug delivery and materials science. Their unique structure allows for specific interactions with biological molecules (Seebach et al., 1994).

Hydrogen Bonding Studies

  • Investigation of hydrogen bonding properties in polyols, like the one , can provide insights into their solubility, stability, and interaction with other molecules. This is essential for drug formulation and delivery (Oruç et al., 2018).

Computational Studies in Diabetes Management

  • Computational studies have explored the role of similar compounds in diabetes management. Understanding how these compounds interact with diabetes-related enzymes can lead to the development of new treatments (Muthusamy & Krishnasamy, 2016).

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6.3H2O/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9;;;/h1-5,10-19H,6H2;3*1H2/t10-,11-,12+,13-,14-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVNNZSQALVSCE-MRDGAMQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate
Reactant of Route 2
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate
Reactant of Route 3
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate
Reactant of Route 4
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate
Reactant of Route 5
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate
Reactant of Route 6
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate

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